molecular formula C22H29N3O5S B2386221 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 897611-32-4

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2386221
CAS RN: 897611-32-4
M. Wt: 447.55
InChI Key: HMCOKOMUOKRDAT-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound was first synthesized in 2012 and has since been the subject of extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a potential antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The compound is considered a significant target for various neurological conditions treatment . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

In Silico Docking and Molecular Dynamics Simulations

The compound has been subjected to in silico docking and molecular dynamics simulations . These studies help in understanding the interaction of the compound with its target receptors and can guide the design of more potent and selective drugs .

Absorption, Distribution, Metabolism, and Excretion (ADME) Calculations

ADME calculations have been performed on this compound . These studies are crucial in drug discovery as they provide insights into the pharmacokinetic profile of the compound .

Potential Lead Compound

Based on the results of the above studies, this compound has been identified as a promising lead compound . Lead compounds are those that show promise in early-stage drug discovery and are further optimized to improve their drug-like properties .

Alzheimer’s Disease Treatment

Studies have shown a connection between Alzheimer’s disease and alpha1-adrenergic receptors . As this compound is a potential antagonist for alpha1-adrenergic receptors, it could be explored for the treatment of Alzheimer’s disease .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOKOMUOKRDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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